Cas no 320366-80-1 (4-Quinazolinamine, 7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]-)

4-Quinazolinamine, 7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]- structure
320366-80-1 structure
Product Name:4-Quinazolinamine, 7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]-
CAS No:320366-80-1
MF:C14H19N3O4
MW:293.318363428116
CID:1449231
PubChem ID:22243814
Update Time:2025-04-20

4-Quinazolinamine, 7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, 7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]-
    • 4-amino-7-methoxy-6-[2-(2-methoxyethoxy)ethoxy]quinazoline
    • DB-332083
    • 320366-80-1
    • SCHEMBL4420286
    • Inchi: 1S/C14H19N3O4/c1-18-3-4-20-5-6-21-13-7-10-11(8-12(13)19-2)16-9-17-14(10)15/h7-9H,3-6H2,1-2H3,(H2,15,16,17)
    • InChI Key: WSNYAGCQIZWSOG-UHFFFAOYSA-N
    • SMILES: O(CCOCCOC)C1C(=CC2C(=C(N)N=CN=2)C=1)OC

Computed Properties

  • Exact Mass: 293.13767
  • Monoisotopic Mass: 293.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • PSA: 88.72
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